molecular formula C20H21N5O3S B11578065 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide

Cat. No.: B11578065
M. Wt: 411.5 g/mol
InChI Key: JCMBUDRJDSUURY-UHFFFAOYSA-N
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Description

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, along with a methoxy group and a propylbenzenesulfonamide group

Preparation Methods

The synthesis of 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Fusion with phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of reactions, including condensation and cyclization.

    Introduction of the methoxy group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.

    Attachment of the propylbenzenesulfonamide group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the combination of smaller ones.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide can be compared with other similar compounds, such as:

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Trazodone: An antidepressant with a triazole ring, used to treat depression and anxiety disorders.

    Nefazodone: An antidepressant similar to trazodone, used for the treatment of depression.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C20H21N5O3S/c1-4-11-21-29(26,27)14-9-10-18(28-3)17(12-14)20-23-22-19-16-8-6-5-7-15(16)13(2)24-25(19)20/h5-10,12,21H,4,11H2,1-3H3

InChI Key

JCMBUDRJDSUURY-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C4=CC=CC=C43)C

Origin of Product

United States

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